1-(2-chlorobenzyl)-3-(2,4-dimethoxyphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
Description
The compound 1-(2-chlorobenzyl)-3-(2,4-dimethoxyphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione features a fused bicyclic core comprising cyclopenta, thieno, and pyrimidine rings. Key structural attributes include:
- Substituents: A 2-chlorobenzyl group at position 1 and a 2,4-dimethoxyphenyl group at position 2.
- Physicochemical Properties: Estimated molecular formula C₂₂H₁₈ClN₂O₄S (based on nomenclature), with a predicted logP of ~5.8 (similar to analogs in and ), indicating moderate lipophilicity .
- Spectral Characteristics: Expected IR peaks at ~1700 cm⁻¹ (C=O stretching) and NMR signals for dimethoxy groups (δ 3.7–3.8 ppm) and aromatic protons (δ 6.7–7.8 ppm), consistent with related thieno-pyrimidine derivatives .
Properties
IUPAC Name |
9-[(2-chlorophenyl)methyl]-11-(2,4-dimethoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4S/c1-30-15-10-11-18(19(12-15)31-2)27-22(28)21-16-7-5-9-20(16)32-23(21)26(24(27)29)13-14-6-3-4-8-17(14)25/h3-4,6,8,10-12H,5,7,9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCOTBJBWJPWIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4Cl)SC5=C3CCC5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chlorobenzyl)-3-(2,4-dimethoxyphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione represents a novel class of thieno[2,3-d]pyrimidine derivatives. These compounds have garnered attention due to their potential therapeutic applications in oncology and other areas of medicine. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step chemical processes. The most common methods include:
- Condensation Reactions : Utilizing thiophene and pyrimidine precursors to form the thieno[2,3-d]pyrimidine scaffold.
- Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time significantly.
For instance, recent studies have shown that microwave-assisted methods can yield high purity compounds with significant biological activity .
Antitumor Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably:
- MDA-MB-231 (Breast Cancer) : This compound exhibited an IC50 value of approximately 27.6 μM , indicating potent cytotoxicity against this aggressive breast cancer cell line .
- Non-Small Cell Lung Cancer (NSCLC) : Inhibitory activity ranged from 43% to 87% at varying concentrations, demonstrating its potential as a chemotherapeutic agent .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Tumor Cell Proliferation : The compound disrupts cell cycle progression and induces apoptosis in cancer cells.
- Targeting Signaling Pathways : It modulates pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .
Structure-Activity Relationship (SAR)
Research has identified critical structural features that influence the biological activity of thieno[2,3-d]pyrimidine derivatives:
| Structural Feature | Impact on Activity |
|---|---|
| Presence of Electron-Withdrawing Groups | Enhances cytotoxicity against MDA-MB-231 cells |
| Substituents on the Phenyl Ring | Alters binding affinity to target proteins |
| Configuration of the Thieno Ring | Essential for maintaining biological activity |
Case Studies
Several studies have highlighted the efficacy of similar compounds within this class:
- Yong et al. (2018) synthesized various thieno[2,3-d]pyrimidine derivatives and found that modifications at specific positions significantly enhanced their antitumor properties .
- Elmongy et al. (2022) reported on the inhibitory effects of thieno[2,3-d]pyrimidines against breast cancer cells with varying degrees of potency depending on structural modifications .
Comparison with Similar Compounds
Core Structure Variations
Notes:
Functional Group Impact
- Chlorine vs. Methoxy: Chlorine increases lipophilicity and electron-withdrawing effects, while methoxy groups offer hydrogen-bond acceptor/donor properties, influencing pharmacokinetics and target affinity .
- Benzyl vs. Sulfanyl : Benzyl groups (e.g., 2-chlorobenzyl in the target) enhance aromatic stacking interactions, whereas sulfanyl moieties () may modulate redox activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
